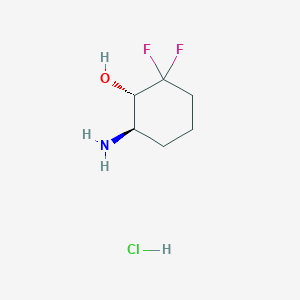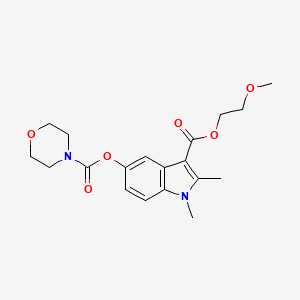
3-((2-甲氧基乙氧基)羰基)-1,2-二甲基-1H-吲哚-5-基吗啉-4-羧酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((2-methoxyethoxy)carbonyl)-1,2-dimethyl-1H-indol-5-yl morpholine-4-carboxylate is a useful research compound. Its molecular formula is C19H24N2O6 and its molecular weight is 376.409. The purity is usually 95%.
BenchChem offers high-quality 3-((2-methoxyethoxy)carbonyl)-1,2-dimethyl-1H-indol-5-yl morpholine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((2-methoxyethoxy)carbonyl)-1,2-dimethyl-1H-indol-5-yl morpholine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Synchrotron Radiation Studies
Synchrotron radiation facilities (SRFs) around the world, such as Spring-8 in Japan, Advanced Photon Source (APS) in the United States, and ESRF in Europe, provide a novel experimental tool for scientific research. Synchrotron radiation offers advantages like a broad frequency spectrum, high brilliance, coherence, and polarization. Researchers use it for X-ray imaging, scattering, diffraction, and spectroscopy. In materials research, synchrotron radiation helps understand structure-property relationships, explore new materials, and visualize processes during material processing .
Nuclear Magnetic Resonance (NMR) and Magnetic Resonance Imaging (MRI)
NMR and MRI technologies have diverse applications in physics, chemistry, geology, and medical science. NMR provides insights into molecular structures, dynamics, and interactions. MRI, on the other hand, is widely used for non-invasive imaging of soft tissues in medicine. Researchers leverage these techniques to study molecular behavior, diagnose diseases, and monitor treatment responses .
Improving Therapeutic Efficacy
The compound’s potential in improving therapeutic efficacy is noteworthy. Combinatorial methods involving bisantrene and its derivatives aim to enhance therapeutic performance. By either improving efficacy as monotherapy or reducing side effects, researchers explore ways to optimize treatment outcomes. This application is particularly relevant in the context of life-threatening diseases like cancer .
Materials Characterization
Researchers use this compound to explore the microstructural evolution of materials in both 2D and 3D. It contributes to studies on crystallization kinetics, phase transformations, and material properties. Applications span diverse materials, including aluminum alloys, Ni-based superalloys, metallic glass, composites, and superconductors .
Additive Manufacturing Research
Synchrotron radiation aids in additive manufacturing (3D printing) research. It allows visualization of the printing process, assessment of material properties, and optimization of printing parameters. Understanding microstructural changes during printing is crucial for advancing this field .
Drug Discovery and Development
Given its unique structure, the compound may have applications in drug discovery. Researchers investigate its interactions with biological targets, potential therapeutic effects, and safety profiles. Computational modeling and experimental studies can guide the development of novel pharmaceuticals .
属性
IUPAC Name |
[3-(2-methoxyethoxycarbonyl)-1,2-dimethylindol-5-yl] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O6/c1-13-17(18(22)26-11-10-24-3)15-12-14(4-5-16(15)20(13)2)27-19(23)21-6-8-25-9-7-21/h4-5,12H,6-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWSDAMPCUAACX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC(=O)N3CCOCC3)C(=O)OCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-methoxyethoxy)carbonyl)-1,2-dimethyl-1H-indol-5-yl morpholine-4-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

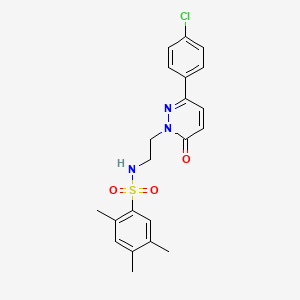
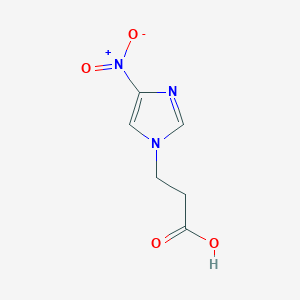
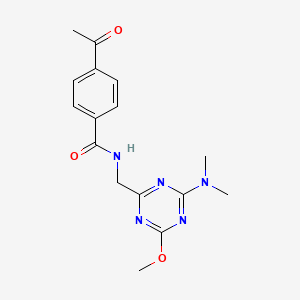
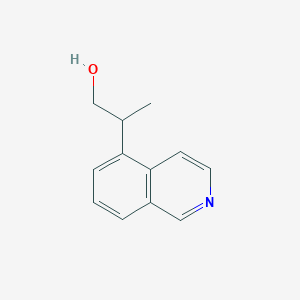
![(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl)amine dihydrochloride](/img/no-structure.png)
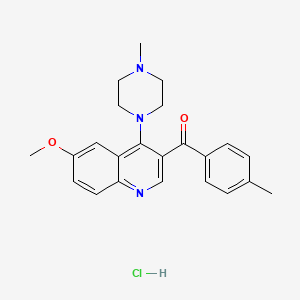

![N-(4-chlorophenyl)-2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2698471.png)
![3-Butyl-10-(4-ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2698472.png)
![2-Ethyl-5-((4-fluorophenyl)(4-hydroxypiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2698474.png)

![1-[2-(oxiran-2-yl)ethyl]-1H-pyrrole](/img/structure/B2698479.png)
![N-[[4-benzyl-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2698480.png)
